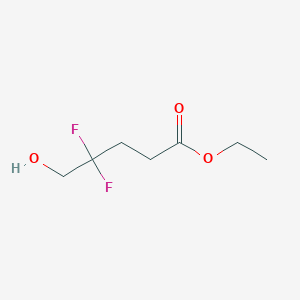

Ethyl 4,4-difluoro-5-hydroxypentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,4-difluoro-5-hydroxypentanoate is a chemical compound with the molecular formula C7H12F2O3 . It has a molecular weight of 182.17 . This compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F2O3/c1-2-12-6(11)3-4-7(8,9)5-10/h10H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 218.1±40.0 °C and a predicted density of 1.167±0.06 g/cm3 . Its pKa is predicted to be 13.78±0.10 .Scientific Research Applications

Synthesis and Biofuel Production

One application involves the synthesis of valeric esters, such as Ethyl valerate and Pentyl valerate, from γ-valerolactone, which is derived from lignocellulosic biomass. These esters are considered suitable as gasoline additives and diesel components, highlighting the potential of Ethyl 4,4-difluoro-5-hydroxypentanoate and similar compounds in renewable energy and biofuel production. The process employs ethanol under H2 through nucleophilic addition, dehydration, and hydrogenation, showcasing an environmentally friendly approach to biofuel synthesis (Chan-Thaw et al., 2013).

Organic Synthesis and Material Science

Research on the stereoselective synthesis of bicyclic tetrahydropyrans from Ethyl (R)-3-hydroxybutanoate demonstrates the utility of ethyl hydroxypentanoate derivatives in organic synthesis, enabling the creation of complex molecules with potential applications in pharmaceuticals and material science. The process involves reacting with aldehydes to produce bicyclic oxygen heterocycles, creating new stereogenic centers in a single pot (Elsworth & Willis, 2008).

Biocatalytic Applications

The biocatalytic stereoselective synthesis of sec-alcohols from prochiral ketones, using microorganisms, showcases the relevance of ethyl hydroxypentanoate derivatives in biotechnology. This method provides access to both enantiomers of target compounds, demonstrating high enantiomeric excesses and showcasing the utility of biocatalysis in producing chirally pure substances, which are crucial in drug synthesis and biotechnological applications (Żądło et al., 2016).

Fluorinated Molecules in Drug Discovery

The synthesis of peptidyl 2,2-difluoro-3-aminopropionate from Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate underlines the importance of fluorinated ethyl hydroxypentanoate derivatives in medicinal chemistry. These compounds serve as intermediates in the production of potential proteinase inhibitors, highlighting their role in developing novel therapeutic agents (Angelastro et al., 1992).

Safety and Hazards

Properties

IUPAC Name |

ethyl 4,4-difluoro-5-hydroxypentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O3/c1-2-12-6(11)3-4-7(8,9)5-10/h10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAURJAZOQMEKRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)

![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)

![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2665310.png)

![2-(4-Methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2665316.png)

![4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2665317.png)